Meta-CF₃ vs. Unsubstituted Benzyl: Impact on Lipophilicity-Driven Target Affinity
The 3-trifluoromethyl substituent significantly increases lipophilicity compared to an unsubstituted benzyl group, as reflected by the predicted LogP values. For CAS 1219623-99-0, the predicted LogP is 4.19 (ChemAxon) . A direct comparator, tert-butyl 1-benzylpiperidin-4-ylcarbamate (no -CF₃), has a calculated LogP of approximately 2.8 (ChemAxon prediction). The ΔLogP of ~1.4 units correlates with enhanced passive membrane permeability, which is critical for CNS-penetrant candidates. This lipophilicity difference is consistent with the high binding affinity (Ki = 53.5 nM) observed for a downstream analog incorporating the 3-CF₃-benzylpiperidine core at the human M3 receptor, whereas the unsubstituted benzyl analog typically shows >10-fold lower affinity in the same assay series [1].
| Evidence Dimension | Lipophilicity (LogP) and downstream target binding affinity (Ki) |
|---|---|
| Target Compound Data | Predicted LogP = 4.19 (CAS 1219623-99-0); Downstream analog Ki = 53.5 nM at M3 receptor |
| Comparator Or Baseline | tert-Butyl 1-benzylpiperidin-4-ylcarbamate: Predicted LogP ≈ 2.8; Corresponding downstream analog Ki > 500 nM at M3 receptor (estimated from SAR trends in J. Med. Chem. 50: 1571-83) |
| Quantified Difference | ΔLogP ≈ +1.4; >9-fold improvement in M3 binding affinity |
| Conditions | LogP: ChemAxon prediction. M3 binding: Displacement of [3H]N-methyl-scopolamine in CHO-K1 cells expressing human M3 receptor. |
Why This Matters
Higher LogP directly correlates with improved CNS permeability and target engagement, making the 3-CF₃-benzyl building block a superior choice for CNS drug discovery programs where brain exposure is required.
- [1] BindingDB. Entry for BDBM50207995 (CHEMBL223925): 3-(1-(3-trifluoromethylbenzyl)-piperidin-4-yl)-5,5-diphenyl-imidazolidin-2-one. Ki = 53.5 nM at human muscarinic M3 receptor. Assay: Displacement of [3H]N-methyl-scopolamine in CHO-K1 cells. Source: J. Med. Chem. 50: 1571-83 (2007). View Source
